molecular formula C11H22N2O B6204994 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one CAS No. 1895531-93-7

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one

Katalognummer: B6204994
CAS-Nummer: 1895531-93-7
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: OFBYVQAWGKVNOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbutylamine with 4,4-dimethyl-2-oxobutanoic acid in the presence of a dehydrating agent to form the desired pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .

Wissenschaftliche Forschungsanwendungen

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with similar biological activities.

    4-amino-5,5-dimethylpyrrolidin-2-one: Lacks the 3-methylbutyl substituent but shares similar chemical properties.

    5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one: Lacks the amino group but has similar structural features.

Uniqueness

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the 3-methylbutyl substituent, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry .

Eigenschaften

CAS-Nummer

1895531-93-7

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C11H22N2O/c1-8(2)5-6-13-10(14)7-9(12)11(13,3)4/h8-9H,5-7,12H2,1-4H3

InChI-Schlüssel

OFBYVQAWGKVNOP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN1C(=O)CC(C1(C)C)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.